molecular formula C25H18BrN3O3S B2614272 5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one CAS No. 627476-45-3

5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one

Cat. No. B2614272
CAS RN: 627476-45-3
M. Wt: 520.4
InChI Key: SLIULMJRTZDJGG-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H18BrN3O3S and its molecular weight is 520.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research efforts have been directed towards synthesizing and characterizing compounds with complex structures that incorporate elements like bromophenyl, thiazolyl, and pyrrolone units. These syntheses often involve multi-step reactions, utilizing methods like conventional synthesis and microwave irradiation for efficiency. Characterization techniques such as IR, NMR spectroscopy, and single-crystal diffraction are commonly employed to confirm the structures of these compounds (Rodrigues & Bhalekar, 2015).

Biological Activities

  • Compounds with structural similarities to the query compound have been evaluated for a range of biological activities. Studies often explore their antimicrobial, antifungal, and anti-tuberculosis potentials, with some compounds showing significant activity against various strains of bacteria, fungi, and Mycobacterium tuberculosis. These activities highlight the potential of these compounds in developing new therapeutic agents (Sowmya et al., 2017).

Anticancer Potential

  • The anticancer activities of related compounds have also been investigated, with some showing promising results against various cancer cell lines. These studies suggest the potential of these compounds as leads for the development of novel anticancer agents. Synthesis routes often involve creating structurally diverse libraries of compounds to evaluate their biological efficacy in a systematic manner (Roman, 2013).

Mechanistic Studies

  • Further research into the mechanisms of action of these compounds is crucial for understanding their biological activities and optimizing their therapeutic potential. Studies include examining their interactions with biological targets, evaluating their physicochemical properties, and developing structure-activity relationships (Zykova et al., 2018).

properties

IUPAC Name

(4E)-5-(4-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrN3O3S/c1-13-11-14(2)20-18(12-13)33-25(28-20)29-21(15-3-5-17(26)6-4-15)19(23(31)24(29)32)22(30)16-7-9-27-10-8-16/h3-12,21,30H,1-2H3/b22-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKVNWNXORLYJJ-ZBJSNUHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C4=CC=NC=C4)O)C(=O)C3=O)C5=CC=C(C=C5)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(/C(=C(/C4=CC=NC=C4)\O)/C(=O)C3=O)C5=CC=C(C=C5)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one

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